molecular formula C10H9NO B6252463 3-methyl-4-phenyl-1,2-oxazole CAS No. 25388-20-9

3-methyl-4-phenyl-1,2-oxazole

Cat. No. B6252463
CAS RN: 25388-20-9
M. Wt: 159.2
InChI Key:
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Description

3-methyl-4-phenyl-1,2-oxazole (MPO) is a heterocyclic compound belonging to the family of oxazoles. It is a highly versatile compound that has been studied extensively for its potential applications in a variety of scientific fields. This article will explore the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to MPO.

Scientific Research Applications

3-methyl-4-phenyl-1,2-oxazole has been studied extensively for its potential applications in a variety of scientific fields. For example, it has been used as a model compound in the study of the mechanism of action of enzymes and other biological molecules. It has also been used to study the structure and reactivity of organic compounds, as well as to study the properties of polymers and other materials. In addition, 3-methyl-4-phenyl-1,2-oxazole has been used as a model compound in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-1,2-oxazole is not fully understood. However, it is believed that 3-methyl-4-phenyl-1,2-oxazole binds to certain proteins in the body, which can lead to changes in the activity of these proteins. This binding can affect the activity of enzymes, hormones, and other molecules involved in various biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-4-phenyl-1,2-oxazole are not fully understood. However, it is believed that 3-methyl-4-phenyl-1,2-oxazole can affect the activity of certain enzymes and hormones, which can lead to changes in the activity of various biochemical pathways. Additionally, 3-methyl-4-phenyl-1,2-oxazole has been shown to affect the activity of certain neurotransmitters, which can lead to changes in behavior and cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methyl-4-phenyl-1,2-oxazole in lab experiments is its versatility. It can be used in a variety of different chemical reactions, and it is relatively easy to synthesize. Additionally, 3-methyl-4-phenyl-1,2-oxazole is relatively non-toxic, making it safe to use in laboratory settings. However, there are some limitations to using 3-methyl-4-phenyl-1,2-oxazole in lab experiments. For example, it can be difficult to control the reaction conditions, and the yields of the desired product can be unpredictable.

Future Directions

There are a number of potential future directions related to the use of 3-methyl-4-phenyl-1,2-oxazole. For example, further research could be conducted to better understand the mechanism of action of 3-methyl-4-phenyl-1,2-oxazole, as well as to explore its potential applications in the development of new drugs and pharmaceuticals. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-methyl-4-phenyl-1,2-oxazole, as well as to investigate its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the potential use of 3-methyl-4-phenyl-1,2-oxazole in the development of new materials and polymers.

Synthesis Methods

The synthesis of 3-methyl-4-phenyl-1,2-oxazole can be achieved through a variety of methods. The most common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, in the presence of an acid catalyst. This method is simple, cost-effective, and yields a high yield of the desired product. Other methods include the use of a Friedel-Crafts alkylation reaction, the use of a Wittig reaction, and the use of a Wittig-Horner reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-phenyl-1,2-oxazole involves the condensation of 3-methyl-2-cyclohexenone with phenylhydrazine followed by cyclization of the resulting hydrazone with acetic anhydride.", "Starting Materials": [ "3-methyl-2-cyclohexenone", "phenylhydrazine", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-methyl-2-cyclohexenone (1.0 g, 8.0 mmol) and phenylhydrazine (1.2 g, 9.6 mmol) in ethanol (20 mL) and add sodium acetate (1.5 g, 18.0 mmol).", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture to room temperature and filter off the precipitated sodium acetate.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude hydrazone.", "Step 5: Dissolve the crude hydrazone in acetic anhydride (10 mL) and heat the mixture under reflux for 2 hours.", "Step 6: Cool the mixture to room temperature and pour it into ice-cold water (50 mL).", "Step 7: Filter off the precipitated product and wash it with water.", "Step 8: Recrystallize the product from ethanol to obtain 3-methyl-4-phenyl-1,2-oxazole as a white solid (yield: 70-80%)." ] }

CAS RN

25388-20-9

Product Name

3-methyl-4-phenyl-1,2-oxazole

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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